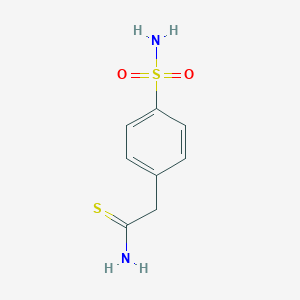

2-(4-Sulfamoylphenyl)ethanethioamide

Description

Contextual Significance of Sulfonamide and Ethanethioamide Scaffolds in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore with a broad spectrum of therapeutic applications. scispace.comresearchgate.netwikipedia.org Since the discovery of the antibacterial properties of sulfanilamide (B372717), sulfonamide-based drugs have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and notably, as inhibitors of the enzyme carbonic anhydrase. nih.govyoutube.com The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org In contrast, humans obtain folate through their diet, making this a selective target. wikipedia.org

The ethanethioamide scaffold, a primary thioamide, is also of significant interest in medicinal chemistry. Thioamides are recognized as bioisosteres of amides, meaning they have similar shapes and electronic properties, which can lead to comparable or improved biological activity. nih.govufrj.br The replacement of the oxygen atom in an amide with a sulfur atom to form a thioamide can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.gov Thioamides are known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer activities. ekb.egekb.eg

Table 1: Comparison of Sulfonamide and Thioamide Scaffolds

| Feature | Sulfonamide | Ethanethioamide |

| Functional Group | -SO₂NHR | -C(=S)NHR |

| Key Biological Roles | Antibacterial, Carbonic Anhydrase Inhibition, Diuretic | Amide Bioisostere, Antibacterial, Antifungal |

| Mechanism Example | Inhibition of dihydropteroate synthase | Urease inhibition, bio-activation by bacterial enzymes |

| Notable Drug Classes | Sulfa drugs, Thiazide diuretics | Antitubercular agents (e.g., Ethionamide) |

Overview of Research Trajectories for Related Chemical Entities Bearing Sulfamoyl and Thioamide Moieties

While dedicated studies on 2-(4-Sulfamoylphenyl)ethanethioamide are scarce, research on related compounds provides a clear trajectory for its potential investigation. A significant area of interest is the development of carbonic anhydrase inhibitors (CAIs). mdpi.comnih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some types of cancer. youtube.comnih.gov

Recent research has explored N-((4-sulfamoylphenyl)carbamothioyl) amides, which, like the target compound, contain both a sulfonamide and a thioamide-related moiety (a thiourea (B124793) derivative). mdpi.com These compounds have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase isoforms, with some showing potent inhibition. mdpi.com This suggests that this compound could also be a candidate for investigation as a carbonic anhydrase inhibitor.

Another research avenue is the exploration of antibacterial agents. nih.govresearchgate.net Given the well-documented antibacterial properties of sulfonamides and the known antimicrobial activities of some thioamides, hybrid molecules containing both scaffolds are of interest for developing new drugs to combat bacterial resistance. mdpi.com For instance, thioetherhydroxyethylsulfonamide derivatives have been synthesized and shown to have potent activity against E. coli. nih.gov The bioisosteric replacement of an amide with a thioamide in known antibacterial sulfonamides could lead to compounds with altered potency, spectrum of activity, or pharmacokinetic properties. ufrj.brekb.eg

The synthesis of this compound would likely start from its amide analog, N-(4-sulfamoylphenyl)acetamide. The synthesis of this precursor is well-established and typically involves the reaction of sulfanilamide with acetyl chloride or acetic anhydride. nih.govresearchgate.net The subsequent conversion of the acetamide (B32628) to the ethanethioamide could be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

Table 2: Research Data on Related Sulfonamide-Based Compounds

| Compound Class | Biological Target/Activity | Key Findings |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Carbonic Anhydrase Inhibition | Potent inhibitors of human carbonic anhydrase isoforms hCA I, hCA II, and hCA VII. mdpi.com |

| Thioetherhydroxyethylsulfonamides | Antibacterial Activity | Displayed potent activity against E. coli, comparable or superior to sulfamethoxazole. nih.gov |

| (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones | Carbonic Anhydrase Inhibition | Showed low to high nanomolar potency against hCA I, II, IX, and XII. nih.gov |

| Thienopyrimidine-sulfonamide hybrids | Antimicrobial Activity | Demonstrated enhanced antibacterial activity against S. aureus compared to the parent sulfonamide. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2S2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

2-(4-sulfamoylphenyl)ethanethioamide |

InChI |

InChI=1S/C8H10N2O2S2/c9-8(13)5-6-1-3-7(4-2-6)14(10,11)12/h1-4H,5H2,(H2,9,13)(H2,10,11,12) |

InChI Key |

WZMKFMWYFPQLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Sulfamoylphenyl)ethanethioamide

A direct, single-step synthesis of this compound is not prominently described in the literature. However, a plausible and efficient synthetic route can be devised based on the well-established synthesis of its amide analog, 2-(4-sulfamoylphenyl)acetamide, followed by a thioamidation reaction.

Reaction Mechanisms and Conditions for Core Synthesis

The core synthesis of this compound can be conceptualized in a two-step process:

Amide Formation: The synthesis of the precursor, 2-(4-sulfamoylphenyl)acetamide, can be achieved through the acylation of a suitable sulfonamide precursor. A common starting material is sulfanilamide (B372717) (4-aminobenzenesulfonamide). However, to obtain the ethanethioamide derivative, a more appropriate precursor would be 2-(4-aminosulfonylphenyl)acetic acid. The synthesis would involve the amidation of this carboxylic acid.

Thioamidation: The conversion of the resulting acetamide (B32628) to the target ethanethioamide is a key transformation. This is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. mdpi.comnih.govnih.gov The reaction mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus of Lawesson's reagent, leading to the formation of a thiaoxaphosphetane intermediate. Subsequent ring fragmentation yields the desired thioamide and a stable phosphorus-oxygen byproduct. mdpi.com

Another potential method for thioamide synthesis is the Willgerodt-Kindler reaction, which can produce aryl thioamides from aryl ketones, elemental sulfur, and an amine. tandfonline.comresearchgate.net This could be an alternative pathway if a suitable ketone precursor is available.

| Reaction Step | Reagents and Conditions | Mechanism Highlights |

| Amidation | 2-(4-aminosulfonylphenyl)acetic acid, Ammoniating agent (e.g., ammonia (B1221849), ammonium (B1175870) chloride with a coupling agent), Solvent (e.g., DMF, DCM), Room temperature to mild heating. | Nucleophilic acyl substitution. |

| Thioamidation | 2-(4-sulfamoylphenyl)acetamide, Lawesson's reagent, Anhydrous solvent (e.g., toluene, THF), Reflux. | Formation of a thiaoxaphosphetane intermediate followed by cycloreversion. mdpi.com |

Precursor Chemistry and Intermediate Derivatization in the Synthesis Process

The synthesis of the key precursor, 2-(4-aminosulfonylphenyl)acetic acid, is a critical step. One possible route starts from 4-aminophenylacetic acid, which can undergo chlorosulfonation followed by amination to introduce the sulfamoyl group.

During the synthesis, various intermediates can be derivatized to introduce molecular diversity. For instance, the amino group of 4-aminophenylacetic acid can be acylated or alkylated before the sulfonation step, leading to N-substituted sulfonamides in the final product. Similarly, the carboxylic acid of 2-(4-aminosulfonylphenyl)acetic acid can be converted to an ester or an acid chloride to facilitate the subsequent amidation with different amines, generating a range of N-substituted acetamide intermediates.

Strategies for Derivatization and Analog Generation of this compound

The structural scaffold of this compound offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships.

Exploration of Substituent Effects on the 4-Sulfamoylphenyl Ring

The 4-sulfamoylphenyl ring is a key pharmacophore in many biologically active sulfonamides. researchgate.netimpactfactor.org The introduction of various substituents on this ring can significantly influence the compound's physicochemical properties and biological activity. nih.govnih.gov

| Substituent Type | Position on the Ring | Potential Effects |

| Electron-donating groups (e.g., -OCH3, -CH3) | Ortho or meta to the ethanethioamide | May increase electron density, affecting binding interactions and metabolic stability. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Ortho or meta to the ethanethioamide | Can modulate the pKa of the sulfonamide group and influence pharmacokinetic properties. |

| Halogens (e.g., -F, -Cl, -Br) | Various positions | Can enhance lipophilicity and potentially introduce halogen bonding interactions with biological targets. |

Modification of the Ethanethioamide Moiety and Related Carbamothioyl Structures

The ethanethioamide moiety is a versatile functional group that can be modified to fine-tune the compound's properties. The thioamide functional group is a bioisostere of the amide bond and can offer improved metabolic stability and altered hydrogen bonding capabilities. nih.govresearchgate.netnih.gov

Modifications can include:

N-Alkylation/Arylation: The nitrogen atom of the thioamide can be substituted with various alkyl or aryl groups. This can impact the compound's steric profile and hydrogen bonding capacity.

Modification of the Ethane Linker: The ethylene (B1197577) bridge can be lengthened, shortened, or functionalized to alter the spatial relationship between the phenyl ring and the thioamide group.

| Modification | Reagents and Conditions | Expected Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Anhydrous solvent (e.g., THF, DMF). | Introduction of alkyl substituents on the thioamide nitrogen. |

| N-Arylation | Aryl halide, Palladium catalyst, Base, Solvent (e.g., Toluene). | Introduction of aryl substituents on the thioamide nitrogen. |

Incorporations of Heterocyclic Rings and Fused Systems Adjacent to the Scaffold

Thioamides are valuable synthons for the construction of various sulfur- and nitrogen-containing heterocycles. mdpi.compharmaguideline.comtandfonline.com This strategy allows for the generation of novel analogs with potentially enhanced biological activity and improved drug-like properties.

Thiazole (B1198619) Synthesis: Thioamides can react with α-haloketones in the Hantzsch thiazole synthesis to yield substituted thiazoles. pharmaguideline.comorganic-chemistry.orgrsc.orgtandfonline.com

Thiadiazole Synthesis: Oxidative dimerization of primary thioamides can lead to the formation of 1,2,4-thiadiazoles. tandfonline.comnih.govorganic-chemistry.org Alternatively, reaction with hydrazonoyl halides can produce 1,3,4-thiadiazoles. mdpi.com

Pyrimidine (B1678525) Synthesis: Thioamides can be used as building blocks in the synthesis of pyrimidine derivatives through condensation reactions with suitable 1,3-dicarbonyl compounds or their equivalents. pharmaguideline.combu.edu.egorganic-chemistry.orgnih.gov

| Heterocycle | Key Reagents | General Reaction Conditions |

| Thiazole | α-Haloketone | Base, Solvent (e.g., Ethanol), Reflux. pharmaguideline.comrsc.org |

| 1,2,4-Thiadiazole | Oxidizing agent (e.g., TBAP) | Solvent (e.g., CH2Cl2), Mild heating. tandfonline.com |

| 1,3,4-Thiadiazole | Hydrazonoyl halide | Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Reflux. mdpi.com |

| Pyrimidine | 1,3-Dicarbonyl compound | Acid or base catalyst, Condensation conditions. bu.edu.eg |

Scaffold-Based Synthetic Approaches and Scaffold Hopping Strategies for Analog Development

Scaffold-based synthesis and scaffold hopping are powerful strategies in medicinal chemistry for the discovery of novel compounds with improved pharmacological profiles. nih.gov For this compound, the core scaffold can be considered as the 4-sulfamoylphenylacetamide or a related structure.

Scaffold-Based Synthesis:

A scaffold-based approach to generate analogs of this compound would involve retaining the central 4-sulfamoylphenyl core while systematically modifying the ethanethioamide side chain. This allows for the exploration of the structure-activity relationship (SAR) by introducing diverse functionalities.

A plausible synthetic route to such analogs would likely start from 4-sulfamoylphenylacetic acid or a derivative thereof. The carboxylic acid can be activated and then reacted with a variety of amines to form amides, which can subsequently be thionated to the corresponding thioamides.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product Class |

| 4-Sulfamoylphenylacetic acid | SOCl₂ or Oxalyl Chloride | R¹R²NH | N,N-Disubstituted-2-(4-sulfamoylphenyl)acetamide | N,N-Disubstituted-2-(4-sulfamoylphenyl)ethanethioamide |

| 4-Sulfamoylphenylacetic acid | EDCI, HOBt | R¹R²NH | N,N-Disubstituted-2-(4-sulfamoylphenyl)acetamide | N,N-Disubstituted-2-(4-sulfamoylphenyl)ethanethioamide |

Scaffold Hopping Strategies:

Scaffold hopping involves the replacement of a core molecular structure with a different, often isosteric or bioisosteric, scaffold to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.gov For this compound, several scaffold hopping strategies can be envisioned:

Bioisosteric Replacement of the Sulfonamide Group: The sulfonamide group is a common pharmacophore, but it can sometimes be associated with off-target effects. Bioisosteric replacement is a valid strategy to mitigate this. tandfonline.comu-tokyo.ac.jp Potential bioisosteres for the sulfonamide group include sulfoximines, sulfonylazides, or even acidic groups like carboxylic acids or tetrazoles, depending on the specific biological target and binding mode. nih.govtandfonline.comu-tokyo.ac.jp

Modification of the Phenyl Ring: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new intellectual property space and to modulate the electronic and steric properties of the molecule. Examples of such replacements could include pyridine, pyrimidine, thiophene, or other heterocyclic systems.

Altering the Linker: The ethanethioamide linker can be modified. For instance, the ethylene bridge could be rigidified by incorporating it into a ring system, or its length could be varied to optimize the distance between the aromatic scaffold and the thioamide functionality.

| Original Scaffold | Hopped Scaffold | Rationale |

| 4-Sulfamoylphenyl | 4-Sulfoximinophenyl | Maintain key interactions while altering physicochemical properties. |

| Phenyl ring | Pyridine ring | Introduce hydrogen bond acceptors and modify ADME properties. |

| Ethanethioamide | Propanethioamide | Alter linker length and flexibility. |

Novel Synthetic Approaches and Methodological Advancements in Compound Synthesis

Recent advancements in synthetic organic chemistry offer novel and more efficient ways to synthesize molecules like this compound and its analogs.

Synthesis of the Thioamide Moiety:

The conversion of amides to thioamides is a key transformation in the synthesis of the target compound. While traditional reagents like Lawesson's reagent are effective, they can present challenges in purification. Modern methods offer milder and more efficient alternatives.

One notable advancement is the three-component reaction of arylacetic acids, amines, and elemental sulfur, which provides a direct and atom-economical route to thioamides. organic-chemistry.org This approach avoids the pre-formation and thionation of the amide, streamlining the synthetic process. A potential application of this method to synthesize the parent compound is outlined below:

Proposed Three-Component Synthesis:

This reaction, if successful for this specific substrate, would represent a significant improvement in efficiency over traditional multi-step sequences.

Synthesis of the Sulfonamide Scaffold:

The synthesis of the 4-sulfamoylphenyl core can also benefit from modern synthetic methods. For example, tandem acylation-Smiles rearrangement reactions have been developed for the synthesis of phenylacetamides from sulfonamides, which could potentially be adapted for the synthesis of the precursor to the target molecule. manchester.ac.uk

| Reaction Type | Key Reagents | Potential Application | Reference |

| Decarboxylative Thioamidation | Arylacetic acid, Amine, S₈ | Direct synthesis of this compound from 4-sulfamoylphenylacetic acid and an ammonia source. | organic-chemistry.org |

| Nitrile Thionation | Nitrile, Thioacetic acid, CaH₂ | Conversion of 2-(4-sulfamoylphenyl)acetonitrile to the target thioamide. | organic-chemistry.org |

| Tandem Acylation-Smiles Rearrangement | Sulfonamide, Phenylacetyl chloride | Potential route to the N-aryl-2-phenylacetamide precursor. | manchester.ac.uk |

Medicinal Chemistry Principles and Compound Design

The 2-(4-Sulfamoylphenyl)ethanethioamide Scaffold as a Chemical Design Template

The this compound scaffold integrates two key pharmacophoric features: the sulfamoylphenyl group and a thioamide moiety. The benzenesulfonamide (B165840) portion is a well-established privileged scaffold in medicinal chemistry, notably for its ability to target zinc-containing enzymes like carbonic anhydrases. The primary sulfonamide group (SO₂NH₂) is a strong zinc-binding group, which allows it to anchor ligands to the active site of these metalloenzymes.

The ethanethioamide portion of the scaffold introduces a bioisostere of the more common ethanamide group. In drug design, the replacement of an oxygen atom with a sulfur atom in an amide bond can lead to significant changes in the molecule's physicochemical and biological properties. tandfonline.com Thioamides, for instance, can exhibit altered hydrogen bonding capabilities, increased metabolic stability, and different conformational preferences compared to their amide counterparts. acs.org These properties make the this compound scaffold an intriguing template for the design of novel therapeutic agents.

Role in Privileged Scaffold Development and Receptor Modulation

Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets. The sulfamoylphenyl portion of this compound is a classic example of a privileged scaffold. It is a cornerstone in the design of inhibitors for a variety of enzymes, most notably carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes. The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.

The modulation of receptor binding can be fine-tuned by chemical modifications on this scaffold. For example, substitutions on the phenyl ring or the ethyl chain can be explored to achieve selective interactions with different isoforms of a target enzyme, a crucial aspect in developing drugs with fewer side effects.

Applications of Fragment-Based Drug Design (FBDD) to the Scaffold

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold is well-suited for FBDD approaches.

The sulfamoylphenyl moiety itself can be considered a high-value fragment due to its established ability to bind to the active sites of enzymes like carbonic anhydrases. In an FBDD campaign, a library of fragments containing the sulfamoylphenyl group could be screened against a target of interest. Once a hit is identified, the ethanethioamide portion can be elaborated upon to explore adjacent binding pockets and enhance potency and selectivity.

For example, a fragment library of diversely substituted sulfamides can be synthesized and screened for inhibition of a particular carbonic anhydrase isoform. tandfonline.com A promising fragment hit could then be grown by adding the ethanethioamide linker and subsequently functionalizing the terminal end to pick up additional favorable interactions within the enzyme's active site. This "fragment growing" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules.

Analog Design Principles for Modulating Biological Interactions

Once a lead scaffold like this compound is identified, analog design is employed to systematically modify its structure to improve biological activity and pharmacokinetic properties. The principles of analog design for this scaffold would focus on several key areas:

Modification of the Sulfonamide Group: While the primary sulfonamide is often crucial for zinc binding, in some cases, derivatization to secondary or tertiary sulfonamides can modulate binding affinity and selectivity. However, this often leads to a loss of the key zinc-chelating property.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, hydroxyl groups) on the phenyl ring can influence electronic properties, lipophilicity, and steric interactions with the target protein. This can lead to enhanced potency and selectivity for a specific enzyme isoform.

Alterations to the Ethanethioamide Linker: The length and flexibility of the linker can be modified. For instance, replacing the ethyl group with a propyl or butyl chain could allow the terminal functional group to reach different regions of the binding site. Introducing conformational constraints, such as a cyclopropyl (B3062369) group, could lock the molecule into a more favorable binding conformation.

Functionalization of the Thioamide: The terminal nitrogen of the ethanethioamide could be substituted with various groups to explore additional binding interactions.

The following table provides illustrative examples of how analog design principles could be applied to the this compound scaffold to modulate biological interactions, with hypothetical activity data for a generic kinase target.

| Compound ID | R1 (Phenyl Substitution) | R2 (Thioamide Substitution) | Linker Modification | Hypothetical IC₅₀ (nM) |

| Parent | H | H | Ethane | 500 |

| Analog-1 | 4-Cl | H | Ethane | 250 |

| Analog-2 | 3,4-diCl | H | Ethane | 100 |

| Analog-3 | 4-Cl | Methyl | Ethane | 300 |

| Analog-4 | 4-Cl | H | Propane | 400 |

| Analog-5 | 4-Cl | H | Cyclopropyl | 150 |

Rational Design Strategies for Enhancing Target Specificity

Rational design aims to create new molecules with a specific biological activity based on a detailed understanding of the target's structure and mechanism. For the this compound scaffold, rational design strategies would heavily rely on structural information of the target enzyme, often obtained from X-ray crystallography or NMR spectroscopy.

A key strategy for enhancing target specificity is to exploit differences in the active sites of related enzymes. For example, while the zinc-binding site of various carbonic anhydrase isoforms is highly conserved, the surrounding amino acid residues can vary significantly. Rational design would involve modifying the scaffold to introduce functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues in the target isoform, while creating unfavorable interactions with off-target isoforms.

For instance, if the target isoform has a hydrophobic pocket adjacent to the active site, analogs with lipophilic substituents on the phenyl ring could be designed to occupy this pocket, thereby increasing both potency and selectivity. Conversely, if an off-target isoform has a bulky residue at the same position, these lipophilic analogs would clash sterically, leading to weaker binding.

Molecular modeling and computational chemistry play a crucial role in rational design. Docking studies can predict how different analogs of the this compound scaffold will bind to the target and can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

The following table illustrates a rational design strategy to enhance target specificity between two hypothetical but related kinases, Kinase A and Kinase B.

| Compound ID | Modification Rationale | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| Parent Scaffold | Initial Hit | 200 | 400 | 2 |

| Analog-A | Addition of a hydroxyl group to form a hydrogen bond with a specific serine residue in Kinase A. | 20 | 350 | 17.5 |

| Analog-B | Introduction of a bulky t-butyl group to exploit a hydrophobic pocket present in Kinase A but absent in Kinase B. | 50 | 1000 | 20 |

| Analog-C | Combining the modifications from Analog-A and Analog-B. | 5 | 800 | 160 |

Molecular Mechanisms of Action and Biological Target Engagement

Modulation of Protein-Protein Interactions (PPIs)

Although the primary mechanism of sulfonamides is direct enzyme inhibition, emerging research shows that molecules from this class can also modulate protein-protein interactions (PPIs), a critical aspect of cellular signaling and function. nih.govnih.gov There are several ways in which a compound like 2-(4-Sulfamoylphenyl)ethanethioamide could theoretically modulate PPIs.

One area of investigation for sulfonamide-based compounds is the disruption of the Keap1-Nrf2 PPI. nih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response and is negatively regulated by the Keap1 protein. nih.govacs.org Phenyl bis-sulfonamides have been developed that act as non-covalent inhibitors of this interaction, preventing the degradation of Nrf2 and allowing it to activate cytoprotective genes. nih.govacs.org This demonstrates the potential of the sulfonamide scaffold to be adapted for PPI modulation.

Furthermore, the primary target of many sulfonamides, carbonic anhydrase IX (CA IX), exists as a dimer on the cell surface. acs.org This dimerization is a form of PPI that may be crucial for its function within the larger pH-regulating machinery of cancer cells. While direct inhibition of CA IX dimerization by small molecules is not a primary focus, altering the conformation or activity of the catalytic domain could indirectly influence these interactions or the assembly of CA IX into larger protein complexes.

Specificity and Selectivity Profiling of Compound Interactions with Biological Targets

A critical aspect of drug development is ensuring a compound interacts selectively with its intended target to maximize efficacy and minimize off-target effects. For sulfonamide-based inhibitors, the main targets are the 15 human isoforms of carbonic anhydrase (hCAs). chemrxiv.org While the active sites of these isoforms are highly conserved, subtle differences in amino acid residues provide an opportunity to design selective inhibitors. chemrxiv.orgplos.org

The selectivity of a sulfonamide inhibitor is largely determined by its "tail"—the part of the molecule extending away from the zinc-binding sulfonamide group. nih.gov In the case of this compound, the ethanethioamide portion serves as this tail. Interactions between this tail and amino acid residues lining the entrance to the active site dictate the binding affinity and specificity for different CA isoforms. nih.gov

Tumor-associated isoforms CA IX and CA XII are major targets for anticancer therapies, while the ubiquitous cytosolic isoforms CA I and CA II are considered off-targets where inhibition can lead to unwanted side effects. plos.orgnih.gov Therefore, significant research has focused on developing inhibitors that are selective for CA IX/XII over CA I/II. nih.gov

Ureido-substituted benzenesulfonamides, such as SLC-0111, are a class of inhibitors that show high selectivity for the tumor-associated isoforms. frontiersin.orgnih.gov The selectivity arises from specific interactions between the ureido tail and unique residues in the active sites of CA IX and CA XII that are not present in CA I and CA II. plos.org

The inhibitory potency and selectivity of various sulfonamides against different hCA isoforms are typically quantified by determining their inhibition constants (Kᵢ) or IC₅₀ values. A lower value indicates a more potent inhibitor. The ratio of Kᵢ values for off-target versus on-target isoforms provides a measure of selectivity.

Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamides Against Human Carbonic Anhydrase Isoforms

Data sourced from multiple studies for comparison. nih.govtandfonline.comsigmaaldrich.com Note: Some values may be reported in different units (nM vs µM) and against different panels of isoforms based on the specific study.

Table 2: IC₅₀ Values of a Novel Pyridyl Analog of SLC-0111 (Pyr) Compared to Standards

This table illustrates how modifications to the inhibitor's tail structure, creating the analog "Pyr," result in a distinct selectivity profile compared to the parent compound SLC-0111 and the non-selective inhibitor Acetazolamide. frontiersin.orgnih.gov

The profiling data from related compounds suggest that this compound would likely function as an inhibitor of carbonic anhydrases. Its specific selectivity profile would depend on how the ethanethioamide tail interacts with residues in the active sites of the various isoforms, a determination that would require direct experimental testing.

Structure Activity Relationship Sar Elucidation

Identification of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For derivatives of 2-(4-Sulfamoylphenyl)ethanethioamide, the key pharmacophoric features are centered around the sulfonamide group and the aromatic ring.

The primary components of the pharmacophore for this class of compounds generally include:

A Hydrogen Bond Acceptor: The sulfonyl group (-SO₂) is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The unsubstituted sulfonamide (-NH₂) group acts as a hydrogen bond donor.

An Aromatic Ring: The phenyl ring serves as a hydrophobic feature that can engage in van der Waals or pi-pi stacking interactions with the biological target. nih.gov

An Ionizable Group: The sulfonamide moiety has a pKa value that is critical for its activity, and its ionization state plays a significant role in binding. nih.gov

In studies of related sulfonamides, these features are consistently identified as crucial for activity. For instance, the sulfamoyl group is a well-established feature in carbonic anhydrase inhibitors, where it coordinates to the zinc ion in the enzyme's active site. ontosight.ai Pharmacophore modeling of various sulfonamide-containing derivatives has led to the development of specific hypotheses. One such study on cyclooxygenase inhibitors resulted in a four-point pharmacophore model characterized by one hydrogen bond acceptor (A), one hydrophobic group (H), and two aromatic rings (R), designated AHRR. pharmacophorejournal.com For a series of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives investigated as potential SARS-CoV-2 inhibitors, pharmacophore modeling was also employed to understand the key interactions within the enzyme's active site. nih.govnih.gov These models confirm the importance of the sulfonamide group and the aromatic system in establishing the necessary interactions for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to predict the biological activity of compounds based on their structural features. fiveable.menih.gov These models are instrumental in drug discovery, helping to prioritize which new molecules to synthesize and test. fiveable.me

For derivatives related to the sulfamoylphenyl scaffold, various QSAR methodologies have been applied. Conventional 2D-QSAR studies attempting to correlate biological activity with physicochemical parameters like the partition coefficient (log P) and molar refractivity have often shown poor correlation for sulfonamide datasets. nih.govnih.gov However, a strong correlation between activity and the ionization constant (pKa) of sulfonamides is widely accepted. nih.gov

Three-dimensional QSAR (3D-QSAR) has proven to be much more successful. A notable example is the application of Comparative Molecular Field Analysis (CoMFA) to a series of sulfanilamide (B372717) and sulfone drugs that inhibit dihydropteroate (B1496061) synthetase (DHPS) from Pneumocystis carinii. nih.govnih.gov The CoMFA method evaluates the steric and electrostatic fields of a set of aligned molecules to generate a predictive model. For a refined dataset of 36 analogs, the CoMFA model yielded excellent statistical results, demonstrating its predictive power. nih.govnih.gov Other QSAR approaches applied to related structures include the Hansch-Fujita method, which was used to analyze thromboxane (B8750289) A2 receptor antagonists. nih.gov More advanced techniques utilizing machine learning, such as support vector regression (SVR) and random forest (RF) regression, have also been employed to model the activity of amide derivatives. frontiersin.org

| QSAR Model/Method | Target/Compound Class | Key Findings & Statistical Significance | Source(s) |

| Conventional QSAR | Sulfanilamides vs. DHPS | Poor correlation (r² = 0.142) using log P and molar refractivity. | nih.gov |

| 3D-QSAR (CoMFA) | 36 Sulfanilamide Analogs vs. DHPS | Excellent correlation. Cross-validated r² = 0.699; Conventional r² = 0.964. | nih.govnih.gov |

| Hansch-Fujita Method | TXA2 Receptor Antagonists | Identified that hydrophobic and electron-withdrawing substituents improve activity. | nih.gov |

| Machine Learning (SVR, RF) | Amide Derivatives vs. Xanthine Oxidase | Developed robust models with high predictive ability (e.g., SVR R² = 0.97 for training set). | frontiersin.org |

Impact of Chemical Modifications on Biological Activity and Target Selectivity

Modifying the chemical structure of the this compound scaffold has a profound impact on biological activity and target selectivity. SAR studies have shown that even minor changes to the substituents on the aromatic ring or alterations to the side chain can lead to significant variations in potency and the spectrum of activity.

For example, in a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) designed as sphingomyelin (B164518) synthase 1 (SMS1) inhibitors, modifications to the phenethyl group and the acetamide (B32628) moiety resulted in a range of inhibitory potencies. nih.gov The most potent compound in this series, SAPA 1j, had an IC₅₀ value of 2.1 μM. nih.gov Similarly, the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives yielded compounds with potent anticancer activity. mdpi.com One novel spiro-acenaphthylene derivative demonstrated an IC₅₀ value of 7.01 ± 0.39 µM against the RXF393 renal cancer cell line, which was nearly twice as potent as the reference drug doxorubicin. mdpi.com

Studies on other sulfonamide-containing scaffolds have provided further SAR insights:

In a series of thromboxane A2 receptor antagonists, it was found that a hydrophobic and sigma electron-withdrawing substituent at the para-position of the phenylsulfonyl moiety is required to improve activity. nih.gov

For a group of acetamide-sulfonamide conjugates designed as antiurease agents, the most active compound featured a thiazole-substituted sulfonamide coupled with an ibuprofen (B1674241) moiety, showing an IC₅₀ of 9.95 ± 0.14 µM. mdpi.com

In the development of carbonic anhydrase inhibitors, conjugating a benzenesulfonamide (B165840) scaffold with N-phenylacetamide-2-oxoindole led to derivatives with potent inhibitory activity against the tumor-associated hCA IX isoform, with Kᵢ values in the nanomolar range. nih.gov

These findings highlight that biological activity can be finely tuned by strategic chemical modifications, allowing for the optimization of potency and selectivity for different biological targets.

| Compound/Derivative Class | Modification | Biological Target | Activity (IC₅₀ / Kᵢ) | Source(s) |

| Spiro-acenaphthylene- nih.govnih.govnih.gov-thiadiazole | Spiro-acenaphthylene group added to scaffold | Renal Cancer (RXF393) | 7.01 ± 0.39 µM | mdpi.com |

| SAPA 1j | 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide | Sphingomyelin Synthase 1 (SMS1) | 2.1 µM | nih.gov |

| Isatin Hydrazinyl Benzenesulfonamide (IV) | Isatin-hydrazone modification | Carbonic Anhydrase IX (hCA IX) | 7.8 nM (Kᵢ) | nih.gov |

| Ibuprofen-Thiazole Sulfonamide (6) | Ibuprofen and thiazole (B1198619) addition | Urease | 9.95 ± 0.14 µM | mdpi.com |

| 2-phenoxyacetamide analogue (21) | Prop-2-ynylimino group addition | Monoamine Oxidase A (MAO-A) | 0.018 µM | nih.gov |

Three-Dimensional (3D) SAR Analysis for Conformational Preferences

Three-dimensional SAR analysis provides critical insights into the preferred spatial arrangement of a molecule when it binds to its target. This goes beyond the 2D structure to consider the molecule's conformation, which is essential for a precise fit within a receptor's binding pocket.

For sulfonamide-based inhibitors, 3D-QSAR models like CoMFA have been instrumental in elucidating these conformational preferences. nih.govnih.gov In the study of DHPS inhibitors, a 3D pharmacophore model was developed based on the CoMFA results. The process involved constructing the molecules in a specific conformation, using the global minimum energy structure of a related compound, sulfamethoxypyridazine, as a template. nih.gov This approach ensures that all analogs are aligned in a biologically relevant orientation, allowing the CoMFA to identify the 3D steric and electrostatic properties that correlate with high activity.

The resulting 3D-QSAR model acts as a pharmacophoric map, highlighting regions in space where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances binding affinity. This type of analysis reveals the optimal 3D arrangement of the key pharmacophoric features—the hydrogen bond donors/acceptors of the sulfonamide group and the hydrophobic aromatic ring—for effective interaction with the target enzyme. nih.govnih.gov The methodology involves partitioning the space occupied by the ligands into a cubic grid and then using statistical methods like Partial Least Squares (PLS) to correlate the field values in these cubes with biological activity. pharmacophorejournal.com The success of such models, indicated by high cross-validated r² values, confirms that the defined 3D arrangement and conformational preferences are crucial for the biological activity of this class of compounds. nih.govnih.gov

Advanced Computational Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide-based compounds, this technique is crucial for understanding how they interact with the active sites of target proteins, such as various isoforms of carbonic anhydrase (CA). tandfonline.comnih.gov

Prediction of Ligand-Protein Binding Modes and InteractionsIn typical molecular docking studies of sulfonamide inhibitors, the primary interaction involves the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) located in the enzyme's active site.mdpi.comThis interaction is a hallmark of this class of inhibitors. Further stabilization of the ligand-protein complex is achieved through a network of hydrogen bonds and hydrophobic interactions.

For instance, the sulfonamide's SO₂ group often forms hydrogen bonds with the backbone amide of key amino acid residues like Threonine 199 in human carbonic anhydrase II (hCA II). acs.orgresearchgate.net The aromatic ring of the sulfonamide typically engages in hydrophobic or van der Waals interactions with nonpolar residues lining the active site cavity, such as Valine, Leucine, and Phenylalanine. acs.org While these interactions are well-documented for many benzenesulfonamide (B165840) derivatives, specific binding mode predictions for 2-(4-Sulfamoylphenyl)ethanethioamide are not published.

Computational Assessment of Binding Affinities and EnergeticsComputational tools are used to estimate the binding free energy (ΔG) of a ligand to its target protein, which indicates the stability of the complex. Lower binding energy values suggest a higher affinity. Docking scores, expressed in kcal/mol, are commonly used to rank potential inhibitors. For various benzenesulfonamide derivatives targeting different enzymes, docking studies have reported binding scores that correlate with their experimentally determined inhibitory activity.researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein, providing a more accurate assessment of binding stability over time. acs.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-simulation to calculate binding free energies. cumhuriyet.edu.tr However, no such binding affinity or energetic data has been published for this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is widely used in drug discovery to screen large compound libraries for new potential inhibitors. researchgate.net

Ligand-Based Pharmacophore Generation from Active Compound DatasetsLigand-based pharmacophore models are developed by analyzing a set of known active molecules to identify common chemical features responsible for their activity.mdpi.comFor sulfonamide-based inhibitors, a typical pharmacophore model would include features such as a hydrogen bond acceptor (from the SO₂ group), a hydrogen bond donor (from the NH₂ group), an aromatic ring, and a hydrophobic group.nih.govnih.gov

These models are generated by aligning the 3D structures of active compounds and abstracting the shared features. acs.org The resulting pharmacophore hypothesis can then be used as a 3D query to find novel molecules with different chemical scaffolds but the same essential features. acs.org No ligand-based pharmacophore models derived from a dataset including this compound have been reported.

Structure-Based Pharmacophore Development from Target Receptor ComplexesWhen the 3D structure of the target protein is known (e.g., from X-ray crystallography), a structure-based pharmacophore model can be developed.researchgate.netThis involves identifying the key interaction points between the protein and a bound ligand.nih.govFor carbonic anhydrase inhibitors, a structure-based model would map features corresponding to the zinc-binding group, hydrogen bond interactions with residues like Thr199, and hydrophobic interactions within the active site pocket.researchgate.netresearchgate.net

These models provide a more targeted approach for virtual screening, as they are based on the specific architecture of the receptor's binding site. nih.gov The development of such a model requires a crystal structure of the target in complex with a ligand, and no such data is available for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for examining the behavior of "this compound" at an atomic level. Given its structural features, particularly the sulfonamide group, this compound is a putative inhibitor of carbonic anhydrases (CAs). MD simulations of similar sulfonamide-based inhibitors in complex with CAs provide a robust framework for understanding its potential interactions and effects.

Analysis of Conformational Dynamics within Ligand-Target Complexes

MD simulations are crucial for analyzing the stability and conformational dynamics of "this compound" when bound to a target protein, such as a carbonic anhydrase isoform. These simulations, often extending over hundreds of nanoseconds, reveal the intricate network of interactions that stabilize the ligand-protein complex.

Upon docking within the active site of a target like human carbonic anhydrase II (hCA II), the sulfonamide moiety of the ligand is expected to coordinate with the catalytic zinc ion. MD simulations can then track the stability of this primary interaction, as well as the dynamic formation and breaking of hydrogen bonds and van der Waals contacts between the ligand and surrounding amino acid residues. For instance, studies on similar sulfonamides show that key residues like Thr199 and Gln92 often form stable hydrogen bonds with the inhibitor. utrgv.edursc.orgacs.org

The stability of the bound complex can be quantitatively assessed using metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms over the simulation time. A stable binding mode is typically characterized by low RMSD values for the ligand, indicating minimal deviation from its initial docked pose. rsc.org RMSF analysis can highlight which parts of the ligand and protein are flexible or rigid within the complex. rsc.org For "this compound," the ethanethioamide tail would be expected to exhibit greater flexibility compared to the more rigidly bound sulfamoylphenyl core. The conformational variability of different sulfonamide tails has been shown to be critical for differential binding and selectivity among CA isoforms. nih.gov

Table 1: Representative MD Simulation Parameters for Ligand-Protein Complex Analysis

| Parameter | Typical Value/Method | Purpose |

| Simulation Time | 100-1000 ns | To ensure adequate sampling of conformational space. |

| Force Field | AMBER, CHARMM, GROMOS | To define the potential energy of the system. |

| Water Model | TIP3P, SPC/E | To explicitly solvate the protein-ligand complex. |

| Ensemble | NPT (Isothermal-isobaric) | To simulate constant temperature and pressure, mimicking physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify the stability, flexibility, and specific interactions within the complex. |

Virtual Screening and Chemical Database Mining for Novel Scaffolds

Virtual screening (VS) and database mining are powerful computational strategies for identifying novel bioactive compounds. The "this compound" scaffold can serve as a template in these campaigns to discover new inhibitors with potentially improved properties.

Ligand-based virtual screening (LBVS) is a common approach where the known structure of an active molecule is used to find similar compounds in large chemical databases like ZINC or Enamine. utrgv.eduunifi.itmdpi.com Using "this compound" as a query, similarity searches based on 2D fingerprints or 3D shape (pharmacophore modeling) can be performed. A pharmacophore model for this compound would typically include features such as a zinc-binding group (the sulfonamide), an aromatic ring, and potentially a hydrogen bond donor/acceptor from the thioamide group. unifi.itunipi.it This model would then be used to filter databases, identifying molecules that match these key chemical features.

Alternatively, structure-based virtual screening (SBVS) uses the 3D structure of the target protein. Millions of compounds from a database are computationally docked into the active site of the target, and their binding affinities are estimated using scoring functions. mdpi.comnih.gov Compounds with the best scores are selected as potential "hits." A screening campaign targeting carbonic anhydrase could identify "this compound" or structurally related molecules. Such campaigns have successfully identified numerous potent sulfonamide-based inhibitors. unifi.itmdpi.com

Table 2: Virtual Screening Workflow for Novel Inhibitor Discovery

| Step | Description | Key Tools/Databases |

| 1. Target/Ligand Preparation | Obtain 3D structure of the protein target (e.g., from PDB) or the query ligand. | Protein Data Bank (PDB), Molecular modeling software |

| 2. Database Selection | Choose a large, diverse chemical database for screening. | ZINC, Enamine, ChEMBL |

| 3. Screening Execution | Perform ligand-based (similarity search, pharmacophore) or structure-based (molecular docking) screening. | ROCS, Phase, Glide, AutoDock Vina, GOLD |

| 4. Hit Filtering & Selection | Apply filters (e.g., Lipinski's Rule of Five, ADMET properties) and rank compounds by score. | FAF-Drugs4, Schrödinger Suite |

| 5. Experimental Validation | Purchase and test the most promising hits in biological assays. | Enzymatic assays (e.g., stopped-flow CO2 hydrase assay) |

Quantum Chemical Calculations for Electronic Property Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to characterize the electronic properties of "this compound" with high accuracy. nih.gov These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic characteristics.

By solving the Schrödinger equation for the molecule, DFT methods can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

From the HOMO and LUMO energies, several key electronic properties can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Global Electrophilicity Index (ω): An indicator of the molecule's propensity to act as an electrophile.

These calculations can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with its biological target. For "this compound," the MEP would show negative potential around the oxygen atoms of the sulfonamide group and the sulfur atom of the thioamide, indicating these are likely sites for hydrogen bonding or metal coordination.

Table 3: Calculated Electronic Properties of a Representative Sulfonamide Derivative

| Property | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.24 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.90 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.34 |

| Ionization Potential (I) | -EHOMO | 6.24 |

| Electron Affinity (A) | -ELUMO | 2.90 |

| Electronegativity (χ) | (I + A) / 2 | 4.57 |

| Chemical Hardness (η) | (I - A) / 2 | 1.67 |

Note: Values are based on a representative sulfonamide-containing azo dye and serve as an illustrative example. unifi.it

Future Directions and Emerging Research Avenues

Exploration of Multi-Target Modulators Based on the 2-(4-Sulfamoylphenyl)ethanethioamide Scaffold

The development of multi-target modulators, single molecules designed to interact with multiple biological targets, is a burgeoning strategy in drug discovery to address complex diseases. The this compound scaffold is a promising starting point for such endeavors. The arylsulfonamide portion is a well-established pharmacophore present in a multitude of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents. nih.govajchem-b.com This moiety is known to interact with various enzymes and receptors. nih.govnih.gov The thioamide group, an isostere of the amide bond, offers distinct properties such as altered hydrogen bonding capabilities, increased stability against hydrolysis, and the ability to act as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, which can enhance the therapeutic effects of the parent compound. tandfonline.com

Researchers can leverage this dual functionality to design compounds that, for example, simultaneously inhibit two distinct enzymes involved in a disease pathway. This approach is exemplified by the development of hybrid molecules that combine known pharmacophores to achieve synergistic effects, such as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) for treating inflammation. nih.gov By modifying the substituents on both the phenyl ring and the ethanethioamide portion of the core structure, medicinal chemists can fine-tune the molecule's affinity and activity at different targets, potentially leading to therapies with enhanced efficacy and reduced side effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, these computational tools can be instrumental in navigating the vast chemical space to identify derivatives with optimal properties.

Development of Novel Chemical Probes and Biological Tools Utilizing the Core Structure

The unique properties of the thioamide group make the this compound structure an excellent candidate for the development of chemical probes and biological tools. Thioamides can serve as fluorescence-quenching probes, which can be used to study protein-protein interactions, protein folding, and enzyme activity. tandfonline.comupenn.edu When incorporated into a peptide or small molecule that binds to a specific protein, the thioamide can quench the fluorescence of a nearby fluorophore. A change in the protein's conformation or the displacement of the probe by another molecule can alter the distance between the thioamide and the fluorophore, leading to a detectable change in fluorescence. nih.gov

Furthermore, thioamides can act as photoswitchable units, allowing for the trans-to-cis isomerization of the thioamide bond upon exposure to light. tandfonline.com This property can be harnessed to create photo-controllable ligands, where the binding affinity for a biological target can be turned on or off with light, providing precise spatial and temporal control over biological processes. The development of such tools based on the this compound core could enable detailed investigations of cellular signaling pathways and disease mechanisms. upenn.educhemrxiv.org

Addressing Challenges in Compound Optimization and Lead Generation

While the this compound scaffold holds considerable promise, several challenges must be addressed during compound optimization and lead generation. A primary challenge in drug discovery is achieving a balance between potency, selectivity, and a favorable pharmacokinetic profile.

For sulfonamide-containing compounds, a common issue is off-target activity, particularly the inhibition of carbonic anhydrase isoforms, which can lead to undesired side effects. ajchem-b.com Structural modifications to the scaffold will be necessary to steer selectivity towards the intended target. Another challenge is ensuring adequate solubility and permeability, as many drug candidates fail due to poor pharmacokinetic properties. mdpi.com

The thioamide group, while offering advantages, can also present stability issues or be metabolized in ways that differ from its amide counterpart. The synthetic routes for creating a library of derivatives also need to be efficient and robust. acs.org Overcoming these hurdles will require a multi-pronged approach, combining computational predictions with advanced synthetic chemistry and thorough in vitro and in vivo testing to identify lead compounds with the potential for clinical development. mdpi.com

Q & A

Q. Purity Confirmation :

- Spectroscopy : NMR (¹H/¹³C) to verify absence of unreacted amines or sulfonyl intermediates. Key signals include thioamide protons (~10-12 ppm for NH) and aromatic protons (7-8 ppm) .

- Elemental Analysis : Validate molecular formula (e.g., C₈H₉N₂O₂S₂) with ≤0.4% deviation .

- HPLC/MS : Monitor purity (>95%) and detect trace impurities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for sulfamoylphenyl) and thioamide NH (δ ~11 ppm). ¹³C peaks at ~190 ppm confirm the C=S group .

- IR Spectroscopy : Detect N–H stretches (~3250 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂NH₂) .

- X-ray Diffraction : For crystalline derivatives, SHELXL () refines bond lengths/angles, confirming planarity of the sulfamoylphenyl-thioamide system .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like –Cl or –CF₃) or thioamide side chain (e.g., alkylation) .

Biological Assays : Test derivatives against targets (e.g., CDK9 inhibition via IC50 determination, as in Table 1 of ). Use MTT assays for cytotoxicity in cell lines like MIA PaCa-2 .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites. Compare with crystallographic data (if available) .

Data Analysis : Corporate substituent effects (e.g., –Cl enhancing lipophilicity) with activity trends using multivariate regression .

Advanced: What strategies resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

- Validation of Models : Reassess docking parameters (e.g., solvation effects, protein flexibility) using tools like Molecular Dynamics (MD) simulations .

- Experimental Replication : Repeat assays under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .

- Orthogonal Assays : Confirm enzyme inhibition (e.g., CDK9) with Western blotting for downstream phosphorylation targets .

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between predicted vs. observed IC50 values .

Advanced: How can X-ray crystallography using SHELXL aid in structural elucidation of derivatives?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.

Structure Solution : Employ SHELXD for phase determination via direct methods or SAD/MAD .

Refinement (SHELXL) :

- Assign anisotropic displacement parameters for non-H atoms.

- Model hydrogen bonds (e.g., thioamide N–H⋯O=S interactions) to validate packing stability .

Validation : Check R-factors (R1 < 5%), electron density maps, and CCDC deposition for reproducibility .

Basic: What parameters optimize solubility and stability in biological assays?

Methodological Answer:

- Solvent Selection : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity. For aqueous buffers, adjust pH to 7.4 with co-solvents (e.g., PEG-400) .

- Stability Testing : Monitor degradation via LC-MS over 24–72 hours at 37°C. Add antioxidants (e.g., ascorbic acid) if thioamide oxidation occurs .

- Storage : Store lyophilized samples at –80°C; avoid repeated freeze-thaw cycles .

Advanced: What in vitro/in vivo models evaluate pharmacokinetics (PK)?

Methodological Answer:

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.